Cas no 1101178-98-6 (N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1101178-98-6x500.png)
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
- N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
- N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
- VU0634250-1
- F5087-0345
- 1101178-98-6
- AKOS024496237
-
- インチ: 1S/C17H24N4O3S2/c1-12(2)21-15(11-13(3)19-21)18-17(22)14-7-4-5-9-20(14)26(23,24)16-8-6-10-25-16/h6,8,10-12,14H,4-5,7,9H2,1-3H3,(H,18,22)
- InChIKey: KZJSCNFXHBEFAW-UHFFFAOYSA-N
- SMILES: S(C1=CC=CS1)(N1CCCCC1C(NC1=CC(C)=NN1C(C)C)=O)(=O)=O
計算された属性
- 精确分子量: 396.129
- 同位素质量: 396.129
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 608
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121A^2
- XLogP3: 2.6
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5087-0345-25mg |
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1101178-98-6 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5087-0345-5mg |
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1101178-98-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5087-0345-2μmol |
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1101178-98-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5087-0345-2mg |
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1101178-98-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5087-0345-4mg |
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1101178-98-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5087-0345-30mg |
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1101178-98-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5087-0345-40mg |
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1101178-98-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5087-0345-20μmol |
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1101178-98-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5087-0345-1mg |
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1101178-98-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5087-0345-5μmol |
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1101178-98-6 | 5μmol |
$63.0 | 2023-09-10 |
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamideに関する追加情報
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide (CAS No. 1101178-98-6): A Comprehensive Overview
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide (CAS No. 1101178-98-6) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to as TPSC, is a member of the pyrazole and piperidine families, and its unique structural features make it a valuable candidate for various biological studies and drug development initiatives.
The pyrazole ring, a five-membered heterocyclic aromatic compound, is a key structural motif in TPSC. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The presence of the methyl and isopropyl substituents on the pyrazole ring further enhances its pharmacological profile by modulating its lipophilicity and metabolic stability.
The piperidine moiety in TPSC contributes to its overall conformational flexibility and binding affinity to various biological targets. Piperidines are commonly used in drug design due to their ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. The carboxamide functional group attached to the piperidine ring adds additional functionality, enabling the compound to participate in hydrogen bonding and electrostatic interactions.
The thiophene moiety, specifically the thiophene-2-sulfonyl group, is another critical component of TPSC. Thiophenes are five-membered heterocycles containing a sulfur atom, which imparts unique electronic and steric properties. The sulfonyl group further enhances the compound's reactivity and selectivity, making it an attractive scaffold for developing potent and selective inhibitors of various enzymes and receptors.
Recent studies have highlighted the potential of TPSC as a therapeutic agent for several diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that TPSC exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for treating inflammatory disorders like rheumatoid arthritis and Crohn's disease.
Additionally, TPSC has been investigated for its anti-cancer properties. A study published in Cancer Research demonstrated that TPSC selectively targets cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. Specifically, TPSC was found to inhibit the activation of AKT and MAPK pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines.
In the context of neurodegenerative diseases, TPSC has shown potential as a neuroprotective agent. Research conducted at the University of California revealed that TPSC can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This protective effect makes TPSC a valuable candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
From a pharmacokinetic perspective, TPSC exhibits favorable properties that enhance its suitability as a drug candidate. It has good oral bioavailability, moderate plasma protein binding, and a reasonable half-life, which are essential parameters for effective drug delivery. Furthermore, preclinical studies have shown that TPSC is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models.
The synthesis of TPSC involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the coupling of 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine with thiophene-2-sulfonyl chloride followed by the formation of the piperidine carboxamide through amide bond formation. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize this process.
In conclusion, N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide (CAS No. 1101178-98-6) is a multifaceted compound with a wide range of potential applications in medicinal chemistry. Its unique structural features, combined with its promising biological activities, make it an exciting area of research for developing new therapeutic agents for various diseases. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, TPSC is poised to play a significant role in advancing medical treatments in the future.
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